molecular formula C11H15N3O3 B6630466 (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid

Katalognummer B6630466
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: DKPRTXIYLKQFBY-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, also known as DPC, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DPC is a small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Wirkmechanismus

DPP-4 is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose metabolism. DPP-4 inhibitors, such as (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, prevent the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to improve beta-cell function and reduce insulin resistance.
Biochemical and Physiological Effects:
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to have a beneficial effect on glucose metabolism by improving insulin secretion and reducing glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to improve beta-cell function, which is important for the maintenance of glucose homeostasis. In addition, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to reduce inflammation and oxidative stress, which are associated with the development of type 2 diabetes mellitus.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid is a small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to have a high selectivity for DPP-4, which reduces the risk of off-target effects. However, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has a relatively short half-life, which may limit its use in in vivo experiments. In addition, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has low solubility in water, which may affect its bioavailability.

Zukünftige Richtungen

There are several future directions for the research on (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid. One direction is to investigate the potential therapeutic applications of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to develop more potent and selective DPP-4 inhibitors, which may have a greater therapeutic effect. In addition, the development of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid analogues with improved pharmacokinetic properties may increase its bioavailability and efficacy.

Synthesemethoden

The synthesis of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid involves the condensation of 2,4-dichloropyridazine with L-alanine methyl ester hydrochloride, followed by the reaction of the resulting intermediate with tert-butyl carbazate. The final product is obtained after deprotection of the tert-butyl group with trifluoroacetic acid. The synthesis of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been reported in several research papers, and the yield of the final product is generally high.

Wissenschaftliche Forschungsanwendungen

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, such as (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, have been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to have a beneficial effect on pancreatic beta-cell function, which is important for the maintenance of glucose homeostasis.

Eigenschaften

IUPAC Name

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)8(10(16)17)14-9(15)7-4-5-12-13-6-7/h4-6,8H,1-3H3,(H,14,15)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPRTXIYLKQFBY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.